molecular formula C12H13BrN2O2S B604787 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 1087641-01-7

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B604787
CAS No.: 1087641-01-7
M. Wt: 329.21g/mol
InChI Key: GVBKXPJQKKKUJL-UHFFFAOYSA-N
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Description

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a bromo-substituted dimethylphenyl group attached to a sulfonyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Imidazole Formation: The sulfonylated intermediate is reacted with 2-methylimidazole under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form sulfoxides or sulfides, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or desulfonylated products.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can act as an electrophilic center, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.

    Sulfonyl Imidazoles: Compounds with a sulfonyl group attached to an imidazole ring, similar in structure but varying in substituents.

Uniqueness

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the bromo-substituted dimethylphenyl group, which can impart distinct chemical reactivity and biological activity compared to other sulfonyl imidazoles. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBKXPJQKKKUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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